REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([N:8]([S:9](=[O:10])(=[O:11])[CH3:12])[CH2:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[cH:6][cH:7]1.[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([N:8]([S:9](=[O:10])(=[O:11])[CH3:12])[CH2:13][C:14](=[O:15])[OH:16])[cH:6][cH:7]1
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Name
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CC(C)(C)OC(=O)CN(c1ccc(Br)cc1)S(C)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)CN(c1ccc(Br)cc1)S(C)(=O)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)N(CC(=O)O)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |